N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide
Description
N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide (CAS: 1282128-13-5) is a synthetic indole-carboxamide derivative with a molecular formula of C₂₀H₂₁N₃O₃ and a molecular weight of 351.4 g/mol . Its structure features a 1-methylindole-3-carboxamide core linked to a piperidin-4-yl group substituted at the nitrogen with a furan-2-ylcarbonyl moiety (SMILES: Cn1cc(C(=O)NC2CCN(C(=O)c3ccco3)CC2)c2ccccc21). While synthetic routes and structural data are available, critical physicochemical properties (e.g., melting point, solubility) and pharmacological data (e.g., receptor binding, efficacy) remain unreported in public literature .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-22-13-16(15-5-2-3-6-17(15)22)19(24)21-14-8-10-23(11-9-14)20(25)18-7-4-12-26-18/h2-7,12-14H,8-11H2,1H3,(H,21,24) |
InChI Key |
UWEQKNRSGWXBEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Methyl-1H-indole-3-carboxylic Acid
The indole core is typically synthesized via Fischer indole cyclization. A representative protocol involves:
-
Reacting phenylhydrazine with ethyl 2-oxopropanoate in acidic conditions (e.g., -toluenesulfonic acid) to form 3-methylindole-2-carboxylate.
-
Hydrolysis of the ester using NaOH (2 M, reflux) yields 1-methyl-1H-indole-3-carboxylic acid.
Key Data:
Synthesis of 1-(Furan-2-ylcarbonyl)piperidin-4-amine
The piperidine-furan moiety is constructed through:
-
Acylation of piperidin-4-amine with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexanes) yields the intermediate.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Furan-2-carbonyl chloride, TEA, DCM, 0°C → RT | 68–75% |
| Purification | Ethyl acetate/hexanes (3:7) | >95% purity |
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
The final amide bond is formed using coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate):
-
Reacting 1-methyl-1H-indole-3-carboxylic acid with 1-(furan-2-ylcarbonyl)piperidin-4-amine in DCM, catalyzed by DIPEA (N,N-diisopropylethylamine).
-
Dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) and BOP (1.2 eq) in DCM.
-
Add DIPEA (2.0 eq) and 1-(furan-2-ylcarbonyl)piperidin-4-amine (1.0 eq).
-
Stir at RT overnight, then wash with 1 M HCl and brine.
-
Purify via silica gel chromatography (DCM/methanol 95:5).
Acyl Chloride Method
Alternative approaches use in situ acyl chloride formation :
-
Treat 1-methyl-1H-indole-3-carboxylic acid with oxalyl chloride (2.0 eq) in DCM at 0°C.
-
Add 1-(furan-2-ylcarbonyl)piperidin-4-amine and TEA (3.0 eq) to the acyl chloride solution.
Key Data:
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Additives
-
DMAP (4-dimethylaminopyridine) improves coupling efficiency by 10–15% in THF.
-
Microwave-assisted synthesis reduces reaction time to 1–2 h with comparable yields (68–70%).
Characterization and Analytical Data
Spectral Properties
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol .
Scientific Research Applications
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan and piperidine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Structural Differences and Implications
Indole Substitution Patterns: The target compound has a 1-methylindole-3-carboxamide core, differing from ORG27569’s indole-2-carboxamide and 5-chloro substitution . The 3-carboxamide position is critical for cannabinoid receptor interactions, as seen in ORG27569’s CB1 allosteric modulation .
Piperidine Modifications :
- The furan-2-ylcarbonyl group on the piperidine nitrogen distinguishes the target compound from para-fluoro furanyl fentanyl , which uses a phenethylpiperidine backbone typical of synthetic opioids .
- ORG27569 and RTI-371 incorporate piperidinylphenethyl or azabicyclooctane groups, enhancing CNS penetration and target engagement .
Pharmacological and Functional Insights
- Cannabinoid Receptor Modulation: While the target compound’s activity is unconfirmed, structurally related indole-carboxamides like ORG27569 exhibit CB1 allosteric modulation with submicromolar affinity . The furan-2-ylcarbonyl group may mimic the ester/lactone motifs seen in other CB1 modulators . In contrast, PSNCBAM-1 (), a urea-based analog, shows CB1 antagonism via distinct binding modes, highlighting the importance of carboxamide positioning .
Off-Target Risks :
Piperidine-containing compounds like para-fluoro furanyl fentanyl () demonstrate the scaffold’s versatility but also its association with opioid receptor activity . The target compound’s lack of a phenethyl group likely mitigates opioid affinity.
Biological Activity
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features an indole core, a piperidine ring, and a furan moiety, which contribute to its diverse interactions with biological targets. The compound's unique structure suggests significant implications for its use in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- CAS Number : 1282128-13-5
The structural characteristics of this compound allow it to engage with various biological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms.
1. Interaction with Neurotransmitter Receptors
Research indicates that compounds containing indole and piperidine frameworks often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests that this compound may have applications in treating neurological disorders such as depression and anxiety.
2. Antitumor Properties
The furan moiety attached to the piperidine ring may enhance the compound's ability to modulate cellular signaling pathways involved in cancer progression. Studies have shown that similar compounds exhibit anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells.
3. Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The presence of the furan group may further enhance these effects by modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation.
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of COX enzymes, indicating potential anti-inflammatory activity. |
| Study B | Showed reduced viability of cancer cell lines treated with the compound, suggesting antitumor effects. |
Mechanistic Insights
Mechanistic studies are crucial for understanding how this compound interacts with biological systems. For example, it may inhibit the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation .
Case Study 1: Neuroprotective Effects
A study involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation. The compound was able to cross the blood-brain barrier, highlighting its potential as a neuroprotective agent .
Case Study 2: Anticancer Activity
In a separate study focusing on breast cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest, providing a promising avenue for further research into its anticancer properties .
Q & A
Q. What are the recommended synthetic strategies for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of the piperidine core with furan-2-carbonyl chloride under Schotten-Baumann conditions to form the furan-piperidine intermediate.
- Step 2: Amide bond formation between the piperidine intermediate and 1-methyl-1H-indole-3-carboxylic acid using coupling agents like HATU or EDCI, with DIPEA as a base.
- Purification: Column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side reactions .
Q. How is the structural integrity of this compound verified?
Key analytical techniques include:
- 1H/13C NMR: To confirm proton environments and carbon frameworks, focusing on the indole NH (δ 10-12 ppm) and amide carbonyl (δ ~165-170 ppm).
- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (expected [M+H]+ ≈ 392.16 g/mol).
- IR Spectroscopy: To identify functional groups (amide C=O stretch ~1650 cm⁻¹, furan C-O-C ~1250 cm⁻¹). X-ray crystallography may be used for absolute configuration confirmation .
Q. What are common impurities encountered during synthesis?
Impurities often arise from:
- Unreacted intermediates: Residual furan-2-carbonyl chloride or indole-carboxylic acid.
- By-products: N-acylurea from HATU side reactions or hydrolyzed amides. Mitigation: Monitor reaction progress via TLC and purify using reverse-phase HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
Beyond NMR and HRMS:
- UV-Vis Spectroscopy: To assess π-π* transitions in the indole and furan moieties (λmax ~280-320 nm).
- HPLC-PDA: For purity assessment (>95%) and quantification of degradation products under stressed conditions (e.g., heat, light) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Modifications:
- Indole moiety: Introduce halogens (e.g., Cl, F) at C-5/C-6 to enhance lipophilicity and target binding.
- Furan ring: Replace with thiophene or pyridine to evaluate heterocycle effects on potency.
- Assays: Test analogs in in vitro models (e.g., enzyme inhibition, receptor binding) and compare IC50 values. Use molecular docking to prioritize synthetic targets .
Q. How to resolve contradictions in biological activity data across studies?
- Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Orthogonal assays: Confirm target engagement using surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA).
- Statistical rigor: Apply ANOVA with post-hoc tests to assess significance of minor activity differences .
Q. What computational methods predict molecular targets and binding modes?
- Molecular docking (AutoDock Vina): Screen against protein databases (e.g., PDBe) to prioritize targets like serotonin receptors or kinase enzymes.
- Molecular Dynamics (MD) simulations (GROMACS): Simulate ligand-protein complexes (100 ns) to evaluate binding stability and key interactions (e.g., hydrogen bonds with Asp3.32 in GPCRs) .
Q. How to evaluate metabolic stability in preclinical models?
- Liver microsome assays: Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition: Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Half-life (t½): Calculate using non-compartmental analysis (e.g., Phoenix WinNonlin) .
Q. What strategies improve aqueous solubility without compromising activity?
- Prodrug approaches: Introduce phosphate esters or PEGylated derivatives at the amide nitrogen.
- Salt formation: Prepare hydrochloride or mesylate salts to enhance dissolution.
- Co-solvency: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Monitor protein thermal stabilization in lysates after compound treatment.
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (kon/koff) using immobilized target proteins.
- CRISPR knockouts: Compare activity in wild-type vs. target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
